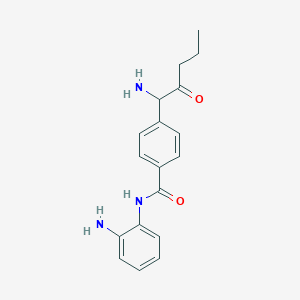
4-(1-Amino-2-oxopentyl)-N-(2-aminophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Amino-2-oxopentyl)-N-(2-aminophenyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in medicinal chemistry. This compound may exhibit unique properties due to its specific functional groups and molecular structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-2-oxopentyl)-N-(2-aminophenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzamide and a suitable ketone or aldehyde.
Condensation Reaction: The amino group of 2-aminobenzamide reacts with the carbonyl group of the ketone or aldehyde under acidic or basic conditions to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or hydrogen gas in the presence of a catalyst to yield the desired product.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems can be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(1-Amino-2-oxopentyl)-N-(2-aminophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-Amino-2-oxopentyl)-N-(2-aminophenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-(1-Amino-2-oxopentyl)-N-(2-aminophenyl)acetamide: Similar structure with an acetamide group instead of a benzamide group.
4-(1-Amino-2-oxopentyl)-N-(2-aminophenyl)propionamide: Similar structure with a propionamide group.
Uniqueness
4-(1-Amino-2-oxopentyl)-N-(2-aminophenyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
The compound 4-(1-Amino-2-oxopentyl)-N-(2-aminophenyl)benzamide is a member of the benzamide class, which has garnered attention due to its potential biological activities, particularly as an inhibitor of histone deacetylases (HDACs) and as a potential anticancer agent. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an amino group, a carbonyl moiety, and a benzamide backbone, which are critical for its biological activity.
HDAC Inhibition
Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs has been linked to anti-cancer effects by reactivating silenced tumor suppressor genes. Research indicates that compounds similar to this compound exhibit selective inhibition against HDAC2, which is implicated in various cancers and neurodegenerative diseases .
Table 1: HDAC Inhibition Activity
| Compound | IC50 (µM) | Selectivity |
|---|---|---|
| This compound | TBD | HDAC2 selective |
| Suberoylanilide hydroxamic acid (SAHA) | 0.5 | Non-selective |
| Osimertinib | 0.6 | Multi-target |
Antiproliferative Activity
In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it showed IC50 values in the low micromolar range against human cervical carcinoma (HeLa), breast cancer (MDA-MB-231), and colon carcinoma (HT-29) cell lines .
Table 2: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 1.85 |
| MDA-MB-231 | 0.60 |
| HT-29 | 0.79 |
| KG-1 (acute myelogenous leukemia) | 0.24 |
Study on Toxicity and Efficacy
A notable study evaluated the toxicity and therapeutic efficacy of related compounds in animal models. The maximum tolerated doses were found to be 4 mg/kg in rats and 1 mg/kg in dogs, indicating a favorable safety profile . Furthermore, these compounds demonstrated high growth-inhibiting efficacy in various tumor models, including osteosarcoma and colorectal adenocarcinoma.
Properties
CAS No. |
656261-16-4 |
|---|---|
Molecular Formula |
C18H21N3O2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
4-(1-amino-2-oxopentyl)-N-(2-aminophenyl)benzamide |
InChI |
InChI=1S/C18H21N3O2/c1-2-5-16(22)17(20)12-8-10-13(11-9-12)18(23)21-15-7-4-3-6-14(15)19/h3-4,6-11,17H,2,5,19-20H2,1H3,(H,21,23) |
InChI Key |
TYGYHWUWMBEEES-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















